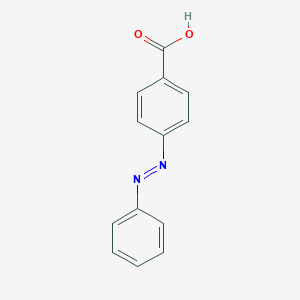

4-(PHENYLAZO)BENZOIC ACID

Übersicht

Beschreibung

4-(Phenylazo)benzoic acid is an aromatic azo compound characterized by a diazenyl (-N=N-) group bridging a phenyl ring and a benzoic acid moiety. The carboxylic acid group at the para position relative to the azo linkage enables hydrogen bonding and ionic interactions, while the azo group confers photochromic properties via reversible trans-to-cis isomerization under UV/visible light . This compound has applications in photoresponsive materials, biosensing, and molecular switches due to its ability to modulate DNA helicity and stabilize supramolecular complexes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-(Phenyldiazenyl)benzoesäure kann durch Diazotierung von p-Aminobenzoesäure und anschließender Kupplung mit Nitrosobenzol synthetisiert werden . Die Reaktion umfasst typischerweise die folgenden Schritte:

- p-Aminobenzoesäure wird mit Natriumnitrit (NaNO2) und Salzsäure (HCl) behandelt, um das Diazoniumsalz zu bilden.

Kupplungsreaktion: Das Diazoniumsalz wird dann mit Nitrosobenzol umgesetzt, um 4-(Phenyldiazenyl)benzoesäure zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 4-(Phenyldiazenyl)benzoesäure umfassen oft ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren kann zusätzliche Reinigungsschritte umfassen, um die hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Phenyldiazenyl)benzoesäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.

Reduktion: Die Reduktion der Diazenylgruppe kann zur Bildung entsprechender Amine führen.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel können Natriumborhydrid (NaBH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Produkte können Carbonsäuren oder Chinone umfassen.

Reduktion: Amine sind die Hauptprodukte.

Substitution: Substituierte aromatische Verbindungen, wie z. B. Nitrobenzoesäuren oder halogenierte Benzoesäuren.

Wissenschaftliche Forschungsanwendungen

Chemical and Material Science Applications

Photoresponsive Materials

4-(Phenylazo)benzoic acid is widely utilized in the development of photoresponsive materials. Its ability to undergo trans-cis isomerization upon exposure to UV light allows it to act as a molecular switch. This property is harnessed in creating smart materials that can change their physical properties in response to light stimuli, making them suitable for applications in optical devices and sensors .

Synthesis of Dyes and Pigments

The compound is also employed in the synthesis of various dyes and pigments due to its vibrant color and stability. Its derivatives are used in textile and food industries, where color stability under light exposure is crucial . The synthesis often involves coupling reactions with other aromatic compounds to enhance color properties.

Biological Applications

Biological Imaging

In biological research, this compound has been investigated as a probe for imaging techniques. Its photoisomerizable nature allows it to be used in fluorescence microscopy, where it can help visualize cellular processes by changing its fluorescence properties upon light exposure .

Photodynamic Therapy

The compound has potential therapeutic applications, particularly in photodynamic therapy (PDT) for cancer treatment. As a photosensitizer, it can generate reactive oxygen species upon light activation, targeting tumor cells while minimizing damage to surrounding healthy tissue. Studies have shown promising results in using PABA-based compounds for this purpose .

Industrial Applications

Production of Photochromic Materials

this compound is utilized in the preparation of novel photochromic materials, such as ZrO2 precursor solutions. These materials are essential in creating coatings and films that change color or opacity when exposed to light, finding applications in smart windows and optical filters .

Electrode Functionalization

The interaction of this compound with semiconductor electrodes like TiO2 and ZnO has been explored for enhancing the efficiency of solar cells and sensors. The compound can form complexes that improve charge transfer processes, contributing to more efficient energy conversion systems .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Phenyldiazenyl)benzoic acid primarily involves its photoisomerizable properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization of the diazenyl group. This photoisomerization can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby affecting various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl Red (2-[4-(Dimethylamino)phenylazo]benzoic Acid)

- Structural Differences: The azo group is positioned ortho to the carboxylic acid in methyl red, compared to the para position in 4-(phenylazo)benzoic acid. Methyl red also features a dimethylamino (-N(CH₃)₂) group on the phenyl ring.

- Functional Properties: pH Sensitivity: Methyl red acts as a pH indicator (red at pH < 4.4, yellow at pH > 6.2) due to protonation/deprotonation of the dimethylamino group . Lack of Photochromism: Unlike this compound, methyl red’s ortho carboxylic acid sterically hinders photoisomerization, limiting its use in light-responsive systems.

- Applications : Primarily used in microbiological media for pH indication .

| Property | This compound | Methyl Red |

|---|---|---|

| Azo Position | Para to -COOH | Ortho to -COOH |

| Substituents | Phenyl, -COOH | Dimethylamino, -COOH |

| Photochromic Activity | Yes | No |

| Key Application | DNA helicity modulation | pH indicator |

Ethyl Red (2-[4-(Diethylamino)phenylazo]benzoic Acid)

- Structural Differences: Features a diethylamino (-N(C₂H₅)₂) group instead of a phenyl ring on the azo-linked benzene.

- Functional Properties: Extended pH Range: Ethyl red transitions at pH 4.5–6.5, broader than methyl red, due to the electron-donating diethylamino group .

- Applications : Used in histology as a stain and in optical sensors .

DABCYL (4-[4-(Dimethylamino)phenylazo]benzoic Acid)

- Structural Differences: Similar to methyl red but with the azo group in the para position relative to both the dimethylamino and carboxylic acid groups.

- Functional Properties: FRET Quenching: The dimethylamino group enhances electron withdrawal, making DABCYL a potent dark quencher in fluorescence probes . Photoisomerization: Retains photochromic activity, though less studied than this compound.

- Applications : FRET-based enzymatic assays and molecular beacons .

4-Hydroxybenzoic Acid

- Structural Differences : Replaces the azo group with a hydroxyl (-OH) at the para position.

- Functional Properties: Acidity: Higher acidity (pKa ~4.5) compared to this compound (pKa ~3.8) due to resonance stabilization of the deprotonated form . No Photoresponse: Lacks the azo group, eliminating photochromic capabilities.

- Applications : Preservative in cosmetics and food; precursor for parabens .

| Property | This compound | 4-Hydroxybenzoic Acid |

|---|---|---|

| Functional Group | -N=N-, -COOH | -OH, -COOH |

| pKa | ~3.8 | ~4.5 |

| Photochromism | Yes | No |

| Key Application | Photoresponsive materials | Preservatives |

4-Phenoxybenzoic Acid

- Structural Differences : Substitutes the azo group with an ether-linked phenyl (-O-C₆H₅).

- Functional Properties :

- Applications : Intermediate in pharmaceutical synthesis (e.g., antihypertensive agents) .

Biologische Aktivität

4-(Phenylazo)benzoic acid, also known as 4-(phenyldiazenyl)benzoic acid, is a compound characterized by its azo group (-N=N-) linking a phenyl group to a benzoic acid moiety. This compound has garnered attention due to its unique biological activities, particularly in pharmacology and materials science. Its structural properties allow it to function as a photosensitive agent, which has implications in various biological and chemical applications.

- Molecular Formula : CHNO

- Molecular Weight : 226.23 g/mol

- Melting Point : 247-250°C

- Density : 1.19 g/cm³

- Boiling Point : 418.1°C at 760 mmHg

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. In studies involving various bacterial strains, the compound demonstrated promising results, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Streptococcus pneumoniae | Effective |

| Klebsiella pneumoniae | Effective |

| Vibrio cholerae | Effective |

| Shigella boydii | Effective |

These findings highlight the compound's potential for development into therapeutic agents targeting bacterial infections .

TRPA1 Agonist Activity

This compound is recognized as a photosensitive and photoswitchable agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1). This receptor plays a critical role in pain signaling pathways. The ability of this compound to modulate TRPA1 activity through light exposure provides a novel approach for studying pain mechanisms and developing analgesics.

- Mechanism : Upon exposure to specific wavelengths of light, the compound can induce conformational changes that activate TRPA1 channels, leading to pain signaling modulation .

Photophysical Properties

The compound's photosensitivity allows it to undergo reversible structural changes upon light exposure. This characteristic is utilized in various applications, including:

- Optical Control of Biological Processes : By utilizing the photoswitchable nature of the compound, researchers can control biological responses with high precision.

- Nanobiomolecular Machines : The compound has been integrated into designs for nanomachines that operate based on light activation .

Study on Antimicrobial Efficacy

In a comprehensive study published in MDPI, researchers synthesized several organotin(IV) complexes derived from this compound and evaluated their antibacterial properties. The study concluded that these complexes exhibited enhanced antibacterial activity compared to the free ligand, indicating that modifications to the original structure can significantly improve biological efficacy .

Pain Modulation Research

In another research effort, Qiao et al. (2021) explored the use of this compound as a pharmacological tool for pain signaling studies. The findings suggested that this compound could effectively modulate TRPA1 activity, providing insights into pain mechanisms and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(phenylazo)benzoic acid, and how can precursor scoring optimize yield?

- Methodological Answer : Utilize retrosynthetic analysis tools (e.g., PISTACHIO, BKMS_METABOLIC) to identify feasible precursors, focusing on azo coupling reactions between aniline derivatives and benzoic acid analogs. Template relevance heuristics suggest prioritizing diazonium salt intermediates for electrophilic substitution . Purification via recrystallization in ethanol/water mixtures enhances purity (>95%), confirmed by HPLC.

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Combine FT-IR (to confirm azo N=N stretching ~1450–1600 cm⁻¹) and NMR (¹H/¹³C) spectroscopy. For crystallographic validation, employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement, ensuring R-factor convergence below 0.05 .

Q. What solvent systems are optimal for studying its stability under varying pH conditions?

- Methodological Answer : Use buffered solutions (pH 2–12) with UV-Vis spectroscopy to monitor λmax shifts. Stability decreases above pH 10 due to azo bond cleavage; DMSO/water (1:4 v/v) is recommended for long-term storage .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered azo groups) be resolved during refinement?

- Methodological Answer : Apply twin refinement in SHELXL or SIR97 to model disorder, using restraints for bond lengths/angles. Compare electron density maps (ORTEP-3) to distinguish static vs. dynamic disorder . Validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What computational strategies predict the compound’s interactions with enzymes like carbonic anhydrase?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 1CA2) to identify binding poses. MD simulations (GROMACS) assess stability, focusing on hydrogen bonds between the carboxyl group and Zn²⁺ active sites . Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do substituents on the phenyl ring affect photoisomerization kinetics?

- Methodological Answer : Use time-resolved UV-Vis spectroscopy (nanosecond pulses) to track cis-trans isomerization. Electron-withdrawing groups (e.g., -NO₂) accelerate kinetics by lowering activation energy (ΔG‡), while electron donors (e.g., -OCH₃) stabilize trans isomers . DFT calculations (B3LYP/6-31G*) model transition states .

Q. What analytical workflows address discrepancies in reported bioactivity data (e.g., antimicrobial vs. inert results)?

- Methodological Answer : Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth) and validate purity via LC-MS. Cross-reference with structural analogs (e.g., 4-hydroxybenzoic acid derivatives) to identify SAR trends. Grouping/read-across methods justify bioactivity based on shared functional groups (e.g., carboxyl and azo motifs) .

Q. Data Analysis and Reporting

Q. How should researchers document crystallographic data for reproducibility?

- Methodological Answer : Deposit CIF files in the Cambridge Structural Database (CSD), including all refinement parameters (SHELXL instructions) and H-atom positioning details. Use PLATON to check for missed symmetry or twinning .

Q. What statistical methods resolve batch-to-batch variability in synthetic yields?

- Methodological Answer : Apply ANOVA to identify critical factors (e.g., temperature, stoichiometry). Design of experiments (DoE) with central composite design optimizes reaction parameters, reducing RSD to <5% .

Key Tools/Software :

Eigenschaften

IUPAC Name |

4-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPTZWQFHBVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061784 | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-93-2, 37790-20-8 | |

| Record name | 4-(2-Phenyldiazenyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037790208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7WT6MJ3SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.